molecular formula C9H16N2O B1525986 [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine CAS No. 1338967-86-4

[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine

Cat. No. B1525986
M. Wt: 168.24 g/mol
InChI Key: PXAXBKKGHJIYHW-UHFFFAOYSA-N
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Description

“[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine” is a chemical compound with the molecular formula C9H16N2O . It is used only for research and development purposes under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of “[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine” is represented by the InChI code: 1S/C9H16N2O/c1-3-6(4-2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3 . This indicates that the molecule consists of a pentan-3-yl group attached to a 1,2-oxazol-5-yl group, which is further attached to a methanamine group.


Physical And Chemical Properties Analysis

“[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine” is a powder with a molecular weight of 154.21 . It has a melting point of 34-36 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of BCP Benzylamines From 2-Azaallyl Anions

The synthesis of BCP benzylamines, which are analogs of diaryl methanamines, demonstrates the importance of incorporating novel structural motifs into bioactive molecules. Bicyclo[1.1.1]pentanes (BCPs) are used as isosteres to improve drug-like qualities, highlighting the role of structural innovation in medicinal chemistry. The method provides access to new BCP benzylamine derivatives, showcasing the application of complex organic synthesis in drug development (Shelp & Walsh, 2018).

Retention Mechanism for Reversed-Phase Ion-Pair Liquid Chromatography

The study on the retention mechanism of reversed-phase "ion-pair" liquid chromatography presents an application of chemical understanding to analytical techniques. This research provides insights into how modifications in the chemical structure can influence chromatographic behavior, which is crucial for the analysis of complex mixtures in pharmaceutical and biochemical research (Bidlingmeyer et al., 1979).

Experimental Evaluation of Diesel Engine Running on Blends of Diesel and Pentanol

The evaluation of diesel engine performance and exhaust emission characteristics using diesel-1-pentanol blends demonstrates the application of chemical compounds in renewable energy and sustainable technologies. The study explores how altering chemical compositions, such as adding pentanol to diesel, affects engine performance and emissions, contributing to the development of alternative fuels (Yilmaz & Atmanli, 2017).

Design, Synthesis, and Antimicrobial Activities of New Quinoline Derivatives

This research on synthesizing and evaluating the antimicrobial activity of quinoline derivatives carrying a 1,2,3-triazole moiety showcases the pharmaceutical applications of chemical compounds. By designing and synthesizing new chemical entities, the study contributes to the discovery of potential therapeutic agents against pathogenic strains, emphasizing the role of chemical synthesis in drug discovery (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

The safety information for “[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine” indicates that it has several hazard statements: H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following all safety precautions mentioned in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3-pentan-3-yl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-7(4-2)9-5-8(6-10)12-11-9/h5,7H,3-4,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAXBKKGHJIYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
Reactant of Route 2
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
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[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
Reactant of Route 4
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
Reactant of Route 5
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
Reactant of Route 6
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine

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